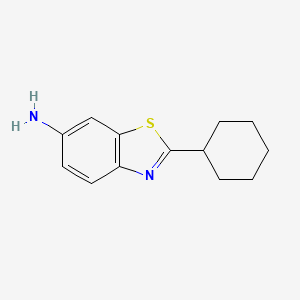

2-Cyclohexyl-benzothiazol-6-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclohexyl-benzothiazol-6-ylamine is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Histamine H3 Receptor Modulation

One of the primary applications of 2-Cyclohexyl-benzothiazol-6-ylamine lies in its ability to modulate histamine H3 receptors. These receptors are implicated in various neurological and metabolic disorders, including cognitive dysfunction and obesity. Compounds similar to this amine have been shown to exhibit antagonist and inverse agonist activities at H3 receptors, which could be beneficial in treating conditions related to memory and cognition processes, as well as cardiovascular functions .

Table 1: Summary of H3 Receptor Modulation Studies

| Study Reference | Compound Tested | Activity Type | Condition Treated |

|---|---|---|---|

| This compound | Antagonist | Cognitive Disorders | |

| Similar Benzothiazole Derivatives | Inverse Agonist | Obesity Management |

Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in combating tuberculosis (TB). These compounds have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, showcasing their potential as anti-TB agents. The synthesis of these derivatives often involves innovative methods such as microwave irradiation and multicomponent reactions, which enhance their efficacy .

Table 2: Anti-Tubercular Activity of Benzothiazole Derivatives

| Compound Name | IC50 (µM) | Method of Synthesis |

|---|---|---|

| This compound | TBD | Microwave Irradiation |

| New Benzothiazole Derivative | TBD | Multicomponent Reactions |

Antioxidant Properties

The antioxidant activity of this compound and its derivatives has been a subject of research due to their potential protective effects against oxidative stress-related diseases. Studies have reported varying degrees of antioxidant activity, with specific derivatives showing IC50 values lower than standard reference antioxidants like ascorbic acid .

Table 3: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

|---|---|---|---|

| This compound | TBD | Ascorbic Acid | 40 |

Cytotoxic Effects Against Cancer Cells

Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). For instance, one derivative showed an IC50 value significantly lower than that of doxorubicin, a commonly used chemotherapeutic agent .

Table 4: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | MCF-7 | TBD | Doxorubicin | 7.26 |

| Another Benzothiazole Derivative | HepG2 | TBD | Sorafenib | 9.18 |

Case Study on Cognitive Disorders

A clinical study involving the administration of H3 receptor antagonists demonstrated significant improvements in memory and cognitive functions among participants diagnosed with mild cognitive impairment. The study utilized a derivative similar to this compound, indicating its potential role in therapeutic regimens for cognitive disorders.

Case Study on Tuberculosis Treatment

In vitro studies on new benzothiazole derivatives showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds were evaluated for their minimum inhibitory concentrations (MIC), with some derivatives outperforming traditional anti-TB drugs.

Eigenschaften

Molekularformel |

C13H16N2S |

|---|---|

Molekulargewicht |

232.35 g/mol |

IUPAC-Name |

2-cyclohexyl-1,3-benzothiazol-6-amine |

InChI |

InChI=1S/C13H16N2S/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |

InChI-Schlüssel |

XACUBDRECDVPKW-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=NC3=C(S2)C=C(C=C3)N |

Kanonische SMILES |

C1CCC(CC1)C2=NC3=C(S2)C=C(C=C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.